

# Erythrinin C: A Physicochemical and Biological Activity Profile

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## Compound of Interest

Compound Name: Erythrinin C

Cat. No.: B579880

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## An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**Erythrinin C** is a naturally occurring isoflavone, a class of flavonoids, that has been isolated from various plant sources, including the root of *Pueraria lobata* and the stem bark of *Ficus nymphaeolia*.<sup>[1]</sup> As a member of the flavonoid family, **Erythrinin C** has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physicochemical properties of **Erythrinin C**, general experimental protocols for their determination, and an exploration of its biological activity, with a focus on its role as a potential enzyme inhibitor.

## Physicochemical Properties of Erythrinin C

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for **Erythrinin C** is summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>20</sub> H <sub>18</sub> O <sub>6</sub>	[1][2][3][4]
Molecular Weight	354.35 g/mol	[2]
IUPAC Name	4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one	[1][3]
CAS Number	63807-85-2	[1][4]
Appearance	Powder	[1]
Purity	>98%	[1]
Calculated logP	2.946	[5]
Predicted Boiling Point	626.0 ± 55.0 °C	
Predicted Density	1.420 ± 0.06 g/cm <sup>3</sup>	
Predicted pKa	7.03 ± 0.60	

## Experimental Protocols

Standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. While specific experimental data for **Erythrinin C** is limited in publicly available literature, the following are general, widely accepted methodologies for determining key parameters for flavonoid compounds.

### Melting Point Determination

The melting point of a solid is a measure of its purity and is the temperature at which it transitions from a solid to a liquid.

Methodology: Capillary Melting Point Method[6][7][8][9]

- **Sample Preparation:** A small amount of the powdered **Erythrinin C** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used.
- **Procedure:** The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has turned into a clear liquid is the completion of melting. This range is reported as the melting point.

## Solubility Determination

Solubility is a crucial property that affects a drug's bioavailability.

Methodology: Shake-Flask Method<sup>[10]</sup>

- **Sample Preparation:** An excess amount of **Erythrinin C** is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.
- **Equilibration:** The vials are agitated in a temperature-controlled shaker bath for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
- **Quantification:** The concentration of **Erythrinin C** in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of **Erythrinin C** is used for accurate quantification.
- **Data Reporting:** Solubility is reported in units such as mg/mL or mol/L at the specified temperature.

## pKa Determination

The acid dissociation constant (pKa) provides information on the ionization state of a molecule at different pH values, which influences its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

- **Sample Preparation:** A solution of **Erythrinin C** of known concentration is prepared in a suitable solvent, often a co-solvent system like water-methanol.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For molecules with multiple ionizable groups, multiple inflection points may be observed.

## logP Determination

The logarithm of the partition coefficient (logP) between octanol and water is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall ADME properties.[\[11\]](#)

Methodology: Shake-Flask Method[\[12\]](#)

- **Phase Preparation:** n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
- **Partitioning:** A known amount of **Erythrinin C** is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- **Equilibration:** The mixture is shaken for a set period to allow for the partitioning of **Erythrinin C** between the two phases.
- **Phase Separation:** The mixture is allowed to stand until the two phases have clearly separated.
- **Quantification:** The concentration of **Erythrinin C** in each phase is determined by a suitable analytical method like HPLC-UV.

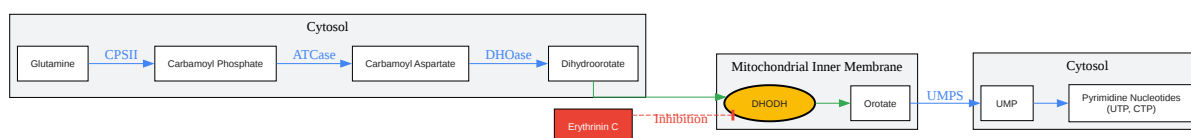
- Calculation: The logP is calculated as the logarithm of the ratio of the concentration of **Erythrinin C** in the octanol phase to its concentration in the aqueous phase.

## Biological Activity and Signaling Pathway Involvement

Recent research has highlighted **Erythrinin C** as a potential antagonist of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5] This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication, making it a therapeutic target, particularly in rapidly proliferating cells such as those in cancer.

## DHODH Inhibition and the Pyrimidine Biosynthesis Pathway

DHODH catalyzes the fourth step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[2][3] Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn inhibits cell growth and proliferation.[2] This mechanism is of particular interest in the context of Acute Myeloid Leukemia (AML), where cancer cells are highly dependent on this pathway.[5]

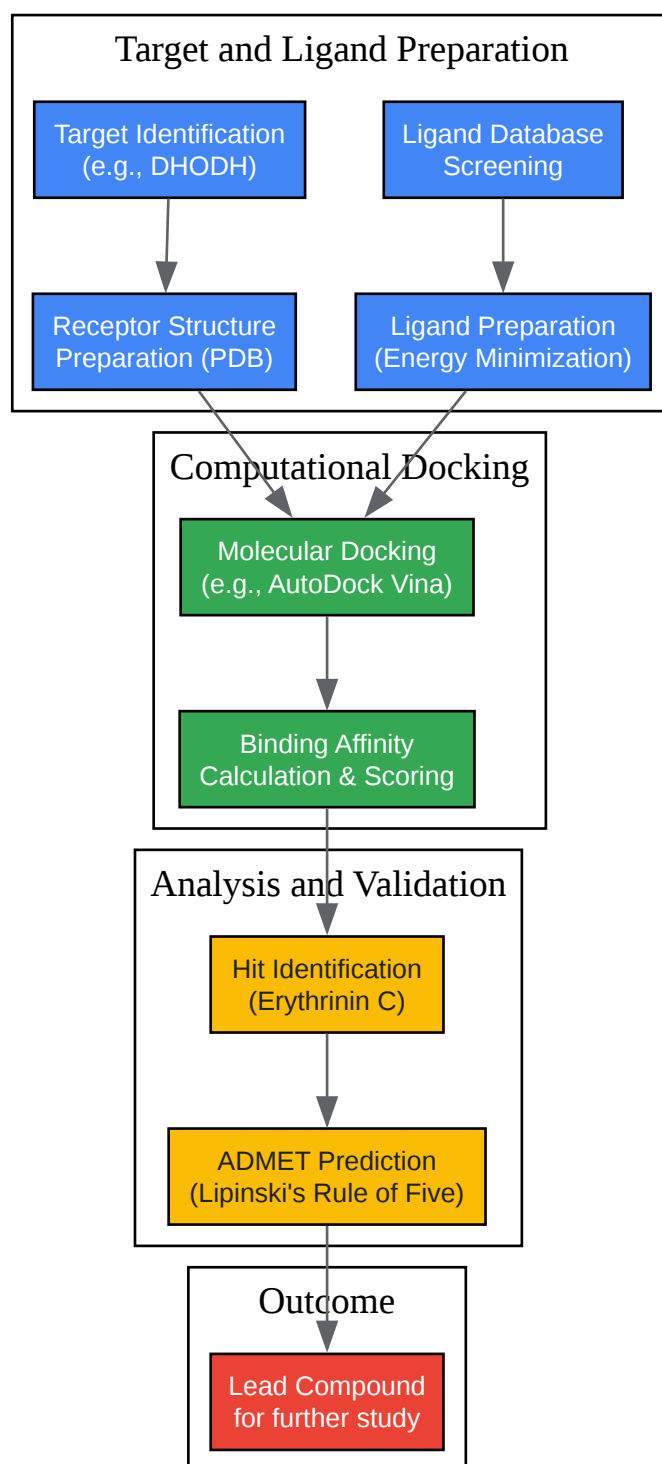


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Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of **Erythrinin C** on DHODH.

## In Silico Drug Discovery Workflow

The identification of **Erythrinin C** as a potential DHODH inhibitor was achieved through computational methods. An in silico workflow for such a study typically involves several key steps, from target identification to lead compound validation.



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Caption: A generalized workflow for the in silico identification of enzyme inhibitors.

## Conclusion

**Erythrinin C** is a promising natural isoflavone with defined physicochemical characteristics that suggest its potential as a drug-like molecule. Its activity as a potential inhibitor of DHODH opens avenues for its investigation in the treatment of diseases characterized by rapid cell proliferation, such as acute myeloid leukemia. The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals interested in the further exploration and development of **Erythrinin C** and related compounds. Further experimental validation of its physicochemical properties and biological activities is warranted to fully elucidate its therapeutic potential.

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